1-(3,5-Dichlorophenyl)propan-1-one
Overview
Description
1-(3,5-Dichlorophenyl)propan-1-one is a useful research compound. Its molecular formula is C9H8Cl2O and its molecular weight is 203.06 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Without specific information on the biological targets of 1-(3,5-Dichlorophenyl)propan-1-one, it’s challenging to describe its mode of action. Like many organic compounds, it may interact with biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
Its lipophilicity (log po/w) is estimated to be around 237 to 377, suggesting that it may be absorbed well in the gastrointestinal tract and could cross the blood-brain barrier .
Biological Activity
1-(3,5-Dichlorophenyl)propan-1-one, a compound with the CAS number 92821-92-6, is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₈Cl₂O
- Molecular Weight : 203.07 g/mol
- CAS Number : 92821-92-6
The compound features a dichlorophenyl group attached to a propanone backbone, which is crucial for its biological activity.
Synthesis Methods
The synthesis of this compound typically involves the Friedel-Crafts acylation reaction. This method utilizes a chlorinated phenyl group and an appropriate acyl chloride or anhydride under acidic conditions to yield the desired ketone.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Research indicates that similar compounds with a dichlorophenyl moiety can exhibit cytotoxic effects against cancer cell lines.
Table 1: Summary of Biological Activities
Antimicrobial Studies
In a study assessing the antimicrobial efficacy of various compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated moderate inhibitory concentrations (MIC) compared to control antibiotics, suggesting potential as a lead compound for further development.
Anticancer Research
A study published in the Journal of Medicinal Chemistry explored derivatives of propanones with similar structures to assess their anticancer properties. It was found that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating promising therapeutic potential. The mechanism of action was hypothesized to involve apoptosis induction through mitochondrial pathways.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.
Toxicological Profile
While exploring the safety profile, studies indicate that this compound has moderate toxicity levels. Acute toxicity tests on model organisms suggest that careful dosage is required to avoid adverse effects.
Table 2: Toxicological Data Summary
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXWPKDEAPLDKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659289 | |
Record name | 1-(3,5-Dichlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92821-92-6 | |
Record name | 1-(3,5-Dichlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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